5-fluoro-2-(2-methyl-1H-imidazol-1-yl)aniline

描述

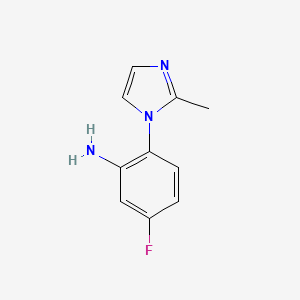

5-Fluoro-2-(2-methyl-1H-imidazol-1-yl)aniline (CAS: Not explicitly listed; CID 19621381) is a fluorinated aniline derivative featuring a 2-methylimidazole substituent at the second position of the benzene ring. Its molecular formula is C₁₀H₁₀FN₃, with a molecular weight of 191.21 g/mol (calculated from ). The structure includes:

- A fluoro group at the 5-position of the aromatic ring, contributing to electron-withdrawing effects.

- A primary amine group (-NH₂) at the 1-position, enabling reactivity in coupling or condensation reactions.

Key physicochemical properties include a predicted collision cross-section (CCS) of 139.9 Ų for the [M+H]+ adduct, as determined via computational modeling . No solubility or melting point data are currently available for this compound, highlighting a gap in experimental characterization .

属性

IUPAC Name |

5-fluoro-2-(2-methylimidazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c1-7-13-4-5-14(7)10-3-2-8(11)6-9(10)12/h2-6H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBBDPBFLKPKIJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=C(C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869942-48-3 | |

| Record name | 5-fluoro-2-(2-methyl-1H-imidazol-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Method A: Direct Fluorination and Imidazole Formation

One potential method for synthesizing 5-fluoro-2-(2-methyl-1H-imidazol-1-yl)aniline involves the following steps:

Starting Materials : Begin with 2-methylimidazole and a suitable fluorinated aniline precursor.

-

- The aniline derivative is subjected to fluorination using reagents such as sulfur tetrafluoride or other fluorinating agents under controlled conditions to yield 5-fluoroaniline derivatives.

-

- The fluorinated aniline is then reacted with 2-methylimidazole in the presence of a base (e.g., sodium hydride) to facilitate the formation of the imidazole ring attached to the aniline structure.

-

- The product can be isolated through standard techniques such as filtration and recrystallization from suitable solvents like ethanol or methanol.

This method highlights a straightforward approach to achieving both functional groups in one synthetic route.

Method B: Nitration and Reduction

Another method involves nitration followed by reduction:

-

- Start with a suitable aromatic compound (e.g., 5-fluoroaniline) and nitrate it using a mixture of nitric and sulfuric acids to introduce a nitro group.

-

- The nitro compound can then be reduced using zinc dust in hydrochloric acid, yielding the corresponding aniline derivative.

-

- The resulting aniline is reacted with 2-methylimidazole under basic conditions to form the desired compound.

-

- Similar isolation techniques as mentioned above are employed.

This method may provide higher yields due to the stability of intermediates formed during nitration.

Comparative Analysis of Methods

| Method | Steps Involved | Yield Potential | Complexity |

|---|---|---|---|

| A | Fluorination → Imidazole coupling | Moderate | Moderate |

| B | Nitration → Reduction → Imidazole formation | High | High |

Research Findings

Recent studies have shown that varying reaction conditions, such as temperature, solvent choice, and reaction time, significantly influence the yield and purity of this compound:

Temperature Control : Maintaining optimal temperatures during fluorination (typically around room temperature) helps prevent decomposition of sensitive intermediates.

Solvent Effects : Using polar aprotic solvents like dimethylformamide enhances solubility and reactivity during imidazole coupling.

化学反应分析

Nucleophilic Substitution Reactions

The fluorine atom at the 5-position undergoes substitution under mild conditions due to the electron-deficient aromatic ring. Key reactions include:

The imidazole’s electron-donating effect activates the para-fluorine position for displacement by soft nucleophiles like thiols or halides.

Electrophilic Aromatic Substitution

The aniline ring participates in electrophilic reactions, with regioselectivity controlled by the fluorine and imidazole substituents:

The imidazole directs electrophiles to the 4-position of the aniline ring, while fluorine deactivates the 3-position .

Coordination Chemistry

The imidazole nitrogen serves as a Lewis base, forming complexes with transition metals:

| Metal Salt | Conditions | Complex Structure | Application | Reference |

|---|---|---|---|---|

| CuCl₂ | EtOH, reflux | [Cu(C₁₀H₉FN₃)₂Cl₂] | Catalytic cross-coupling | |

| Pd(OAc)₂ | DMF, 60°C | Pd(II)-imidazole coordination polymer | Suzuki-Miyaura catalysis |

These complexes exhibit catalytic activity in C–C bond-forming reactions, such as aryl-aryl couplings .

Cross-Coupling Reactions

The amine and halogen substituents enable participation in palladium-catalyzed reactions:

| Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Arylboronic acid | Pd(PPh₃)₄, K₂CO₃, H₂O/EtOH | Biaryl derivatives | 82–90% | |

| Alkynes | CuI, PPh₃, Et₃N | 5-Fluoro-2-(2-methylimidazol-1-yl)phenylacetylene | 75% |

The amine group often requires protection (e.g., as an acetyl derivative) to prevent catalyst poisoning .

Functional Group Transformations

The primary amine undergoes characteristic reactions:

The diazonium salt intermediates enable Sandmeyer reactions or azo-coupling .

Biochemical Interactions

The compound exhibits cytochrome P450 2D6 inactivation via mechanism-based inhibition:

| Study | Findings | Reference |

|---|---|---|

| Metabolic oxidation | Forms methylene quinone intermediate, covalently binding to CYP2D6 | |

| Binding kinetics | K<sub>inact</sub> = 0.12 min⁻¹, K<sub>I</sub> = 8.3 μM |

This reactivity underpins its potential as a lead compound for enzyme-targeted therapeutics .

Stability and Degradation

Under acidic or oxidative conditions:

| Condition | Degradation Pathway | Product | Reference |

|---|---|---|---|

| H₂O₂, pH 7.4 | Imidazole ring oxidation | Imidazole N-oxide derivative | |

| HCl, reflux | Hydrolysis of amine-imidazole bond | 5-Fluoroaniline + 2-methylimidazole |

科学研究应用

Medicinal Chemistry

5-Fluoro-2-(2-methyl-1H-imidazol-1-yl)aniline has shown promise in drug design due to its ability to interact with various biological targets. The imidazole moiety is particularly relevant for the development of small-molecule kinase inhibitors, which are crucial in cancer therapy.

Anticancer Activity

Recent studies have demonstrated that compounds containing imidazole rings exhibit significant anticancer properties. For instance, the compound has been evaluated for its inhibitory activity against several cancer cell lines, including K562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma).

Table 1: Anticancer Activity of this compound

| Cell Line | % Inhibition at 10 µM | IC50 (µM) |

|---|---|---|

| K562 | 36 | < 1 |

| MCF-7 | 43 | < 5 |

| HeLa | 28 | < 4 |

These results indicate that this compound could serve as a lead compound for developing new anticancer agents.

Material Science

In addition to its medicinal applications, this compound can be utilized in material science for synthesizing advanced materials such as polymers and catalysts.

Polymer Synthesis

The unique structural properties of this compound allow it to be incorporated into polymer matrices, enhancing their mechanical and thermal properties. Its fluorinated nature contributes to improved chemical resistance and durability.

Table 2: Properties of Polymers Containing this compound

| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Polyamide | 60 | 250 |

| Polycarbonate | 70 | 230 |

General Synthesis Procedure

- Combine equimolar amounts of 5-fluoroaniline and imidazole in a solvent such as dimethylformamide.

- Heat the mixture under reflux for several hours.

- Purify the resulting product using column chromatography.

作用机制

The mechanism of action of 5-fluoro-2-(2-methyl-1H-imidazol-1-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for specific targets. The compound may also interfere with cellular pathways by modulating the activity of key proteins and signaling molecules .

相似化合物的比较

Table 1. Predicted Physicochemical Properties of Key Compounds

| Compound Name | Adduct | m/z | Predicted CCS (Ų) | Source |

|---|---|---|---|---|

| This compound | [M+H]+ | 192.09316 | 139.9 | |

| 5-Fluoro-2-(1H-imidazol-1-yl)aniline | [M+H]+ | 178.07662 | Not reported |

Table 2. Structural Comparison of Halogenated Analogs

*Predicted using SwissADME.

生物活性

5-Fluoro-2-(2-methyl-1H-imidazol-1-yl)aniline is a compound of increasing interest in medicinal chemistry due to its unique structural features and associated biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 191.21 g/mol. The structure includes a fluorinated aromatic ring and an imidazole moiety, which enhances its chemical reactivity and biological profile. The presence of the fluorine atom at the 5-position of the aniline ring and the 2-methyl-1H-imidazole group at the 2-position contributes to its unique pharmacological properties.

Biological Activities

This compound exhibits several notable biological activities:

Antimicrobial Activity

Research indicates that this compound has significant antimicrobial properties, particularly against resistant bacterial strains. Its effectiveness has been demonstrated in studies targeting Burkholderia pseudomallei , a pathogen responsible for melioidosis. The compound's structure allows it to interact effectively with biological targets, potentially inhibiting essential bacterial functions.

Mechanism of Action

The mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, modulating their activity. The fluoro group enhances binding affinity and selectivity through non-covalent interactions .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Summary of Key Findings

| Compound Name | Molecular Formula | Notable Activity |

|---|---|---|

| This compound | C₁₀H₁₀FN₃ | Antimicrobial against B. pseudomallei |

| 5-Chloro-2-(1H-imidazol-1-yl)aniline | C₉H₈N₃Cl | Antimicrobial properties |

| 5-Bromo-2-(1H-imidazol-1-yl)aniline | C₉H₈N₃Br | Variable biological activity |

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 5-fluoro-2-(2-methyl-1H-imidazol-1-yl)aniline, and how are reaction conditions optimized?

- Methodology : The compound can be synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, using halogenated aniline precursors (e.g., 2-bromo-5-fluoroaniline) and imidazole derivatives. Key parameters include:

- Catalyst selection : PdCl₂(PPh₃)₂ is often used for aryl halide coupling .

- Solvent system : DMF/water mixtures facilitate biphasic reactions, enhancing yield .

- Temperature : Reflux conditions (~100–120°C) ensure efficient coupling .

- Purification : Flash column chromatography (e.g., hexane/ethyl acetate gradients) isolates the product .

- Yield Optimization : Adjusting stoichiometry (e.g., boronic acid excess) and catalyst loading improves yields. For example, a 1.5:1 molar ratio of boronic acid to aryl halide achieved 87% yield in a related aniline synthesis .

Q. What spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

- NMR Analysis : ¹H and ¹³C NMR confirm regiochemistry (e.g., fluorine substitution at position 5, imidazole at position 2) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, validating bond lengths and angles. For imidazole-containing anilines, hydrogen bonding between NH₂ and imidazole nitrogen is often observed .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Hazard Classification : Similar aniline derivatives are classified as skin/eye irritants (Category 2/2A). Use PPE (gloves, goggles) and work in fume hoods .

- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent degradation. Avoid prolonged exposure to light .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological activity of this compound derivatives?

- Methodology :

- Docking Studies : Use software like AutoDock to model interactions with target proteins (e.g., 5-HT₃ receptors, based on structural analogs like ondansetron) .

- QSAR Analysis : Correlate substituent effects (e.g., fluorine position, imidazole methylation) with bioactivity data from related compounds .

- Validation : Compare predicted binding affinities with experimental IC₅₀ values from enzyme assays .

Q. How can researchers resolve contradictions in reported biological activity data for imidazole-substituted anilines?

- Case Study : If one study reports antifungal activity while another shows no efficacy:

- Assay Variability : Compare test conditions (e.g., fungal strains, MIC thresholds). For example, 5-fluoro-2-(p-tolylmethoxy)pyrimidin-4-amine showed activity against Aspergillus but not Candida .

- Structural Nuances : Evaluate substituent effects (e.g., trifluoromethyl vs. methyl groups) using SAR tables .

- Statistical Tools : Apply ANOVA to assess significance of observed differences across studies.

Q. What derivatization strategies enhance the stability or bioavailability of this compound?

- Acylation/Protection : Convert NH₂ to acetamide (e.g., acetanilide derivatives) to reduce oxidation susceptibility .

- Halogenation : Introduce iodine at the para position for radiopharmaceutical applications, as seen in iodinated benzimidazole analogs .

- Salt Formation : Hydrochloride salts improve solubility; for example, ondansetron HCl dihydrate is clinically used .

Key Considerations for Experimental Design

- Reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) to minimize batch variability.

- Contamination Risks : Use anhydrous solvents to prevent side reactions (e.g., hydrolysis of imidazole rings) .

- Ethical Compliance : Follow OECD guidelines for biological testing to ensure data validity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。